molecular formula C8H12N2O2 B2534260 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1421760-43-1

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2534260
CAS No.: 1421760-43-1
M. Wt: 168.196
InChI Key: AFWFYJQBBNHJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Acylation of Amines and Pyrazole : This compound has been used in the synthesis of new amides and 1-acylpyrazole, showcasing its utility in organic synthesis (Arutjunyan et al., 2013).

  • Antagonistic Properties : It has shown potential as a CCR5 antagonist with good in vitro antiviral activity against HIV-1, indicating its relevance in medicinal chemistry (Shen et al., 2004).

  • Corrosion Inhibition : In the field of materials science, derivatives of pyrazoline, like 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media. This highlights its potential in industrial applications (Lgaz et al., 2018).

  • Synthesis of Organotin Derivatives : It has been utilized in the synthesis of dimeric bis[dicarboxylatotetraorganodistannoxanes], which are significant in the study of organometallic chemistry (Wen et al., 2005).

Biological and Medicinal Applications

  • Antimicrobial Activity : In medicinal chemistry, it has been explored for its role in the synthesis of compounds with significant antimicrobial activities (Kumar et al., 2012).

  • Luminescence in Lanthanide Complexes : It has been used in the synthesis of novel pyrazole-containing complexing acids, which form stable complexes with various lanthanides. These complexes exhibit interesting luminescence properties, relevant in materials science and bio-imaging applications (Rodríguez-Ubis et al., 1997).

  • Fluorescent Sensor for Zinc Ion : A derivative of this compound has been developed as a highly selective and sensitive fluorescent sensor for zinc ions, showing potential in analytical chemistry and environmental monitoring (Gong et al., 2011).

  • Alcohol Oxidation Catalysis : It has also found application in catalyzing the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting its role in green chemistry (Xie et al., 2014).

  • Synthesis of Pyrazole Derivatives : This compound has been employed in the synthesis of diverse pyrazole derivatives, which may possess various biological properties (McFadden & Huppatz, 1991).

Properties

IUPAC Name

2-(5-propan-2-ylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)7-3-4-9-10(7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWFYJQBBNHJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.